22-Oxa-9,25-dihydroxyvitamin D3
Description
Properties
Molecular Formula |
C₂₆H₄₂O₄ |
|---|---|
Molecular Weight |
418.61 |
Synonyms |
(1S,3aR,7aS,Z)-4-((Z)-2-((S)-5-Hydroxy-2-methylenecyclohexylidene)ethylidene)-1-((S)-1-(3-hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-1H-inden-5-ol |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modifications
Chemical Synthesis Pathways of 22-Oxa-9,25-dihydroxyvitamin D3
The total synthesis of 22-Oxa-9,25-dihydroxyvitamin D3 is a testament to the advancements in modern organic chemistry. The convergent approach is the most widely adopted strategy, offering efficiency and modularity. This involves the synthesis of two key fragments: an A-ring synthon and a C/D-ring synthon which already contains the desired 22-oxa side chain. These fragments are then coupled to construct the final molecule.
Key Synthetic Intermediates and Reaction Schemes
The successful synthesis of 22-Oxa-9,25-dihydroxyvitamin D3 relies on the preparation of crucial intermediates. The C/D-ring fragment is often derived from readily available starting materials like Grundmann's ketone, which can be chemically modified to introduce the 22-oxa side chain. The A-ring synthon, on the other hand, can be prepared through various stereoselective methods, often starting from chiral precursors like (-)-quinic acid to ensure the correct stereochemistry of the hydroxyl groups.
One of the pivotal steps in the convergent synthesis is the coupling of the A-ring and C/D-ring fragments. The Wittig-Horner reaction is a commonly employed method for this transformation. In this reaction, a phosphine (B1218219) oxide-stabilized carbanion of the A-ring synthon reacts with a ketone on the C/D-ring fragment to form the characteristic triene system of vitamin D.
Table 1: Key Synthetic Intermediates
| Intermediate | Structure | Role in Synthesis |
|---|---|---|
| Grundmann's Ketone | [Structure of Grundmann's Ketone] | Starting material for the C/D-ring synthon. |
| A-ring Phosphine Oxide | [Structure of A-ring Phosphine Oxide] | Key reagent for the Wittig-Horner coupling reaction. |
| C/D-ring Ketone with 22-Oxa Side Chain | [Structure of C/D-ring Ketone with 22-Oxa Side Chain] | The coupling partner for the A-ring synthon. |
A general reaction scheme for the convergent synthesis is as follows:
Synthesis of the C/D-ring synthon: Modification of Grundmann's ketone to introduce the 22-oxa side chain, followed by conversion to a C-8 ketone.
Synthesis of the A-ring synthon: A multi-step synthesis starting from a chiral precursor to yield the A-ring phosphine oxide.
Wittig-Horner Coupling: Reaction of the A-ring phosphine oxide with the C/D-ring ketone to form the protected 22-Oxa-9,25-dihydroxyvitamin D3.
Deprotection: Removal of the protecting groups to yield the final product.
Approaches for Constructing the 22-Oxa Side Chain
The introduction of the oxygen atom at the C-22 position is a critical modification that defines this class of vitamin D analogs. An efficient method for constructing the 25-hydroxy-22-oxavitamin D3 side chain has been developed. endotherm-lsm.com This typically involves the reaction of a steroidal C-20 aldehyde or ketone with a suitable three-carbon fragment that already contains the oxygen atom at the desired position.
One approach involves the Williamson ether synthesis, where a C-20 alcohol on the steroid nucleus is reacted with a halo-substituted building block that will form the remainder of the side chain. Another strategy utilizes olefination reactions to form a carbon-carbon double bond, which can then be further manipulated to introduce the ether linkage and the terminal hydroxyl group.
Design and Synthesis of 22-Oxa Analogs with Modified A-Ring and Side Chain
19-Nor-22-Oxa-9,25-dihydroxyvitamin D3 Derivatives
The 19-nor modification, which involves the removal of the C-19 methylene (B1212753) group from the A-ring, has been a particularly fruitful area of research in the vitamin D field. The synthesis of 19-nor-22-oxa-vitamin D analogs also follows a convergent strategy. nih.gov The key difference lies in the synthesis of the A-ring synthon, which is designed to lack the C-19 carbon.
The Julia olefination is another powerful tool for the synthesis of 19-nor vitamin D analogs. endotherm-lsm.com This reaction involves the coupling of an A-ring ketone with a C/D-ring sulfone, followed by reductive elimination to form the diene system. This method has been successfully applied to the synthesis of various C2-substituted 19-nor-vitamin D3 analogs.
Stereochemical Modifications and Their Synthetic Routes
The stereochemistry of the hydroxyl groups on the A-ring and the side chain plays a crucial role in the biological activity of vitamin D analogs. Synthetic routes that allow for precise control over these stereocenters are therefore highly valuable. Asymmetric synthesis, starting from chiral pool materials or employing chiral catalysts, is often used to prepare enantiomerically pure A-ring and C/D-ring synthons. core.ac.uk
For instance, the stereoselective synthesis of A-ring synthons can be achieved using asymmetric carbonyl-ene reactions or by starting from naturally occurring chiral molecules like D-galactose. acs.org These methods ensure the correct (1R, 3R) configuration of the hydroxyl groups in the final vitamin D analog.
Novel 22-Oxa Analogs and Their Synthesis
The quest for novel 22-oxa analogs with improved therapeutic profiles has led to the synthesis of derivatives with various other modifications. These include the introduction of fluorine atoms to enhance metabolic stability or the alteration of the side chain length and flexibility. nih.gov
The synthesis of these novel analogs often requires the development of new synthetic methodologies or the adaptation of existing ones. For example, the synthesis of 2α-fluoro-19-nor-22-oxa-1α,25-dihydroxyvitamin D3 involved a highly regio- and stereoselective epoxide-opening 2α-fluorination and a catalytic asymmetric carbonyl-ene cyclization to construct the A-ring precursor. nih.gov This was then coupled with the 22-oxa C/D-ring/side chain via a Lythgoe coupling. nih.gov
Table 2: Examples of Novel 22-Oxa Analogs and Their Synthetic Highlights
| Analog | Modification | Key Synthetic Step |
|---|---|---|
| 2α-fluoro-19-nor-22-oxa-1α,25-dihydroxyvitamin D3 | Fluorination at C-2 and 19-nor modification | Regio- and stereoselective epoxide-opening 2α-fluorination. nih.gov |
Molecular Interactions and Receptor Dynamics
Vitamin D Receptor (VDR) Binding Affinity and Selectivity
The initial and crucial step in the mechanism of action of 22-Oxa-9,25-dihydroxyvitamin D3 is its binding to the VDR. The affinity and selectivity of this binding are key determinants of the compound's biological potency.
Comparative Binding to VDR in Different Cell Types and Species
Studies comparing the binding properties of 22-Oxa-1α,25-dihydroxyvitamin D3 (also known as Maxacalcitol (B1676222) or OCT) with its natural counterpart, 1α,25-dihydroxyvitamin D3, have revealed differences in their affinity for the VDR in various models. In the chick embryonic intestinal receptor, the binding affinity of 22-Oxa-1,25-dihydroxyvitamin D3 is approximately one-eighth of that of 1,25-dihydroxyvitamin D3. nih.gov This indicates that the introduction of an oxygen atom at the 22-position in the side chain reduces the binding potency to the VDR in this specific model.
The order of binding affinity to the chick embryonic intestinal receptor for several vitamin D3 derivatives has been established as follows: 1,25-dihydroxyvitamin D3 > 22-oxa-1,25-dihydroxyvitamin D3 > 25-hydroxyvitamin D3 > 24R,25-dihydroxyvitamin D3 > vitamin D3. nih.gov In contrast, the binding affinity to the rat plasma vitamin D-binding protein (DBP) shows a different pattern, with 22-Oxa-1,25-dihydroxyvitamin D3 having a significantly lower affinity than 1,25-dihydroxyvitamin D3. nih.gov
| Compound | Relative Binding Affinity to Chick Intestinal Receptor (vs. 1,25-dihydroxyvitamin D3) |
| 1,25-dihydroxyvitamin D3 | 1 |
| 22-Oxa-1,25-dihydroxyvitamin D3 | ~1/8 |
| 25-hydroxyvitamin D3 | Lower than 22-Oxa-1,25-dihydroxyvitamin D3 |
| 24R,25-dihydroxyvitamin D3 | Lower than 25-hydroxyvitamin D3 |
| Vitamin D3 | Lowest |
This table provides a qualitative comparison of the binding affinities based on the cited research.
Conformational Analysis of 22-Oxa-9,25-dihydroxyvitamin D3 in VDR Binding
The binding of a ligand to the VDR induces a specific conformational change in the receptor protein. This altered conformation is critical for subsequent interactions with other proteins, such as the retinoid X receptor (RXR) and transcriptional coactivators. While direct conformational analysis of 22-Oxa-9,25-dihydroxyvitamin D3 bound to the VDR is not extensively detailed in the provided search results, studies on similar analogs provide valuable insights. For instance, certain vitamin D analogs can induce conformational changes that lead to enhanced stabilization of the VDR. nih.gov
Research on 20-epi analogues of 1α,25-dihydroxyvitamin D3, including a 22-oxa derivative, has shown that these compounds can produce conformational changes in the VDR that enhance its dimerization with RXR. researchgate.net These distinct conformational shifts are believed to be responsible for the enhanced transcriptional activity of these analogs compared to the natural hormone. researchgate.net It is plausible that 22-Oxa-9,25-dihydroxyvitamin D3 also induces a unique conformational state in the VDR, which contributes to its specific biological activity profile.
VDR Translocation and Heterodimerization
Following ligand binding, the VDR undergoes critical structural and locational changes that are essential for its function as a transcription factor.
Formation of VDR/RXR Heterodimer Complexes
The active form of the VDR is a heterodimer formed with the retinoid X receptor (RXR). nih.gov The binding of 1,25-dihydroxyvitamin D3 to the VDR dramatically enhances the formation of this VDR/RXR heterodimer and its subsequent binding to specific DNA sequences known as vitamin D response elements (VDREs). nih.govnih.gov This ligand-induced heterodimerization is a pivotal step in the transcriptional regulation of target genes. nih.gov There is also evidence suggesting a degree of rexinoid-driven RXR-VDR heterodimerization, where an RXR ligand can promote the formation of the complex even in the absence of a VDR ligand. nih.gov
Ligand-Induced VDR Nuclear Translocation
Upon binding to its ligand, the VDR translocates from the cytoplasm to the nucleus, where it can access the genetic material. Autoradiography studies in mice have demonstrated that both 22-Oxacalcitriol and 1,25-dihydroxyvitamin D3 lead to a distinct nuclear concentration and retention in certain cell types, such as the neck mucous cells of gastric and pyloric glands. nih.gov This indicates that 22-Oxa-9,25-dihydroxyvitamin D3, like the natural hormone, effectively induces the nuclear translocation of the VDR, a prerequisite for its genomic actions. nih.gov
Interaction with Transcriptional Coactivators and Corepressors
Once the VDR/RXR heterodimer is bound to a VDRE, it recruits a complex of other proteins known as coactivators and corepressors, which ultimately determine whether the target gene is activated or repressed. The binding of a VDR agonist like 1,25-dihydroxyvitamin D3 typically leads to the recruitment of coactivators to form a transcriptional complex that initiates gene transcription. nih.gov
The VDR is also known to interact with other signaling pathways. For example, the VDR can interact with the signal transducer and activator of transcription 1 (Stat1). This interaction appears to be independent of VDR or Stat1 activation by their respective ligands. wustl.edu The binding of Stat1 to the VDR can block the VDR-RXR heterodimer from binding to the VDRE, thereby antagonizing the transcriptional activity of 1,25-dihydroxyvitamin D3. wustl.edu This highlights the intricate cross-talk between the vitamin D signaling pathway and other cellular signaling cascades.
Cellular and Molecular Biological Effects in Vitro and Preclinical in Vivo Models
Anti-Proliferative and Cell Cycle Regulatory Effects
22-Oxa-9,25-dihydroxyvitamin D3 exerts potent anti-proliferative effects on a range of cancer cell lines by modulating the cell cycle.
Studies have shown that 22-Oxa-9,25-dihydroxyvitamin D3 can inhibit the proliferation of various cancer cells in a dose-dependent manner.
Thyroid Cancer: In vitro, 22-Oxa-9,25-dihydroxyvitamin D3 inhibited the proliferation of the well-differentiated thyroid cancer cell line, NPA. jst.go.jpnih.gov This inhibitory effect was associated with the suppression of c-myc mRNA levels. jst.go.jpnih.gov
Breast Cancer: The compound has been shown to inhibit the proliferation of both estrogen receptor (ER)-positive (MCF-7, T-47D, and ZR-75-1) and ER-negative (MDA-MB-231 and BT-20) breast cancer cells. oup.com The anti-proliferative effect was observed at concentrations as low as 10⁻¹¹ M, and it was found to be approximately one order of magnitude more potent than calcitriol (B1668218) in inhibiting the proliferation of MCF-7 cells. oup.com In vivo studies using athymic mice with ER-negative MX-1 tumor xenografts also demonstrated a significant delay in tumor growth with intratumor administration of the compound. oup.com
Pancreatic Cancer: In vitro studies on nine pancreatic cancer cell lines revealed that 22-Oxa-9,25-dihydroxyvitamin D3 markedly inhibited the proliferation of three cell lines. nii.ac.jpnih.gov In vivo, it significantly inhibited the growth of BxPC-3 xenografts in athymic mice without inducing hypercalcemia. nii.ac.jpnih.govnih.gov
Lung Cancer: Preclinical studies have demonstrated the efficacy of 22-Oxa-9,25-dihydroxyvitamin D3 against the development of metastatic lung carcinoma in mice. nih.gov
Myeloid Leukemia: This vitamin D3 analog has shown a potent ability to induce differentiation in myeloid leukemia cells in vitro. nih.gov
Osteosarcoma: Calcitriol, a related compound, has been shown to inhibit the proliferation of the AXT mouse osteosarcoma cell line by blocking cell cycle progression. nih.gov
Table 1: Inhibitory Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Thyroid | NPA | Dose-dependent inhibition of proliferation in vitro. jst.go.jpnih.gov |
| Breast | MCF-7, T-47D, ZR-75-1 (ER+), MDA-MB-231, BT-20 (ER-), MX-1 (in vivo) | Time- and dose-dependent inhibition of proliferation in vitro; delayed tumor growth in vivo. oup.com |
| Pancreatic | BxPC-3, Capan-2, AsPC-1 | Marked growth inhibition in 3 out of 9 cell lines in vitro; inhibited xenograft growth in vivo. nii.ac.jpnih.gov |
| Lung | Lewis Lung Carcinoma (in vivo) | Markedly decreased lung metastases. nih.gov |
| Myeloid Leukemia | HL-60 | Potent differentiation-inducing ability. nih.gov |
| Osteosarcoma | AXT (mouse) | Inhibition of cell proliferation. nih.gov |
A primary mechanism by which 22-Oxa-9,25-dihydroxyvitamin D3 inhibits cancer cell proliferation is by inducing cell cycle arrest, predominantly in the G0/G1 phase. nih.gov
In pancreatic cancer cell lines that were responsive to the compound, treatment led to a G1 phase cell cycle arrest. nii.ac.jpnih.govnih.gov This arrest is thought to be associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27. nii.ac.jpnih.gov These proteins block the G1/S transition, thereby halting cell proliferation. nii.ac.jp Similarly, in myeloid leukemia cells, a pronounced accumulation of cells in the G0/G1 phase was observed following treatment. nih.gov In osteosarcoma cells, calcitriol was found to inhibit cell proliferation by blocking cell cycle progression. nih.gov
Induction of Cellular Differentiation
22-Oxa-9,25-dihydroxyvitamin D3 is a potent inducer of cellular differentiation, particularly in myeloid leukemia cells.
Treatment of human promyelocytic leukemia HL-60 cells with 22-Oxa-9,25-dihydroxyvitamin D3 induces their differentiation into functional monocytes. nih.govnih.gov This monocytic differentiation is characterized by morphological changes, positivity for non-specific esterase staining, and changes in cell surface antigen expression. nih.gov The compound has been noted to have a more potent differentiation-inducing ability in these cells compared to calcitriol. nih.gov When combined with vitamin K2, it dramatically enhances monocytic differentiation in HL-60 cells. nih.gov This effect was also observed in primary cultured acute myeloid leukemia cells. nih.gov
The differentiation-inducing capabilities of 22-Oxa-9,25-dihydroxyvitamin D3 and related vitamin D analogs extend to other cell types as well. For instance, it has been investigated for its ability to regulate keratinocyte differentiation. nih.gov In the context of cancer, the appearance of numerous domes in pancreatic cancer cell cultures treated with the compound suggests a process of cellular differentiation. nii.ac.jpnih.govnih.gov Furthermore, studies on Bowen's disease, a form of skin cancer, suggest that the therapeutic effect of topical maxacalcitol (B1676222) may be due to the induction of differentiation, as evidenced by the enhanced expression of the differentiation marker loricrin. medicaljournalssweden.se
Anti-Metastatic and Anti-Angiogenic Activities
Preclinical studies have highlighted the potential of 22-Oxa-9,25-dihydroxyvitamin D3 in inhibiting cancer metastasis and angiogenesis.
In a study using a metastatic lung carcinoma model, 22-Oxa-9,25-dihydroxyvitamin D3 markedly decreased the total number of lung metastases. nih.gov In vitro experiments revealed that the compound reduced the expression of matrix metalloproteinase (MMP)-2 and MMP-9, enzymes crucial for tumor invasion and metastasis, in Lewis lung carcinoma cells. nih.govoup.com
Furthermore, the compound demonstrated anti-angiogenic properties. It reduced the expression of vascular endothelial growth factor (VEGF) in lung cancer cells. nih.gov Angiogenesis assays in mice also showed a reduction in tumor-induced and basic fibroblast growth factor-induced angiogenesis in treated animals. nih.gov These findings suggest that the inhibition of metastasis and angiogenesis are key mechanisms contributing to the anti-cancer effects of 22-Oxa-9,25-dihydroxyvitamin D3. nih.gov
Apoptosis and Cell Death Modulation
Interestingly, 22-Oxa-9,25-dihydroxyvitamin D3 can exhibit synergistic effects when combined with other agents. A study investigating its combination with vitamin K2 in HL-60 human leukemia cells revealed a complex interaction. While vitamin K2 alone can induce apoptosis, the combination with 22-Oxa-9,25-dihydroxyvitamin D3 significantly suppressed this vitamin K2-induced apoptosis. nih.govresearchgate.net Instead, the combination dramatically enhanced monocytic differentiation of the leukemia cells. nih.govresearchgate.net This suggests that in certain contexts, the combination of these two vitamins may favor a differentiation-based therapeutic approach over an apoptosis-inducing one.
Immunomodulatory Research Preclinical
Modulation of Cytokine Production in Immune Cells (e.g., PBMCs)
Research utilizing human peripheral blood mononuclear cells (PBMCs) has demonstrated that 22-ene-25-oxa-vitamin D (ZK156979) can significantly alter the production of key cytokines involved in the regulation of immune responses.
Inhibition of Th1 Cytokines (e.g., IFNγ, TNFα, IL-1β)
In vitro studies on phytohaemagglutinin (PHA)-stimulated human PBMCs have shown that ZK156979 effectively inhibits the secretion of Th1-associated cytokines. nih.gov A concentration-dependent reduction in interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) was observed. nih.gov Furthermore, the production of interleukin-1 beta (IL-1β), a cytokine primarily produced by macrophages, was also suppressed by ZK156979. nih.gov This inhibitory effect on Th1 cytokines suggests a potential to downregulate pro-inflammatory immune responses. nih.gov
Augmentation of Th2 Cytokines (e.g., IL-4, IL-10)
Conversely, the same preclinical studies have indicated that ZK156979 augments the Th2 immune response. nih.gov In PHA-stimulated human PBMCs, treatment with ZK156979 led to a significant increase in the secretion of the Th2 cytokines interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov This shift from a Th1 to a Th2 cytokine profile underscores the compound's immunomodulatory capacity, promoting an anti-inflammatory environment. nih.govnih.gov
| Cytokine | Effect of 22-ene-25-oxa-vitamin D (ZK156979) | Immune Response Type |
|---|---|---|
| IFNγ | Inhibition | Th1 |
| TNFα | Inhibition | Th1 |
| IL-1β | Inhibition | Pro-inflammatory |
| IL-4 | Augmentation | Th2 |
| IL-10 | Augmentation | Th2 |
Effects on Immune Cell Differentiation and Function
Modulation of Macrophage and Dendritic Cell Activity
Preclinical research specifically detailing the direct effects of 22-Oxa-9,25-dihydroxyvitamin D3 or its close analogs on the activity of macrophages and dendritic cells is limited in the available scientific literature. While the parent compound, 1,25-dihydroxyvitamin D3, is known to influence these cell types, the specific actions of this analog remain an area for further investigation.
Alteration of Lymphocyte Phenotypes in Animal Models (e.g., MRL/l mice)
In the MRL/Mp-lpr/lpr (MRL/l) mouse model, which spontaneously develops a systemic lupus erythematosus-like autoimmune disease, oral administration of 22-oxa-1α,25-dihydroxyvitamin D3 has been shown to partially normalize lymphocyte phenotypes. jst.go.jp The treatment resulted in lymphocyte profiles in the thymus, lymph nodes, and spleen that were more akin to those observed in young, healthy control animals. jst.go.jp This suggests that the compound can modulate the aberrant lymphocyte populations that contribute to the autoimmune pathology in this model. jst.go.jp
Preclinical Models of Autoimmune Disease Prevention
The therapeutic potential of 22-Oxa-9,25-dihydroxyvitamin D3 analogs has been demonstrated in preclinical models of autoimmune disease. In MRL/l mice, oral administration of 22-oxa-1α,25-dihydroxyvitamin D3 significantly delayed the onset and reduced the severity of autoimmune manifestations. jst.go.jp Treated mice exhibited a prolonged average lifespan and a significant reduction in proteinuria, a key indicator of lupus nephritis. jst.go.jp Histopathological examination revealed that pathological conditions such as renal arteritis, granuloma formation, and arthritis of the knee joints were substantially milder in the treated group compared to untreated controls. jst.go.jp
Furthermore, in a T helper cell type 1-mediated model of colitis in mice, 22-ene-25-oxa-vitamin D (ZK156979) was found to significantly ameliorate the disease. nih.gov The treatment led to a downregulation of myeloperoxidase activity and the pro-inflammatory cytokines TNF-α and IFN-γ, while increasing the levels of the anti-inflammatory cytokines IL-10 and IL-4 in the colon tissue. nih.gov These findings provide evidence for the compound's beneficial effects in preventing or attenuating autoimmune-driven inflammation in vivo. nih.govjst.go.jp
| Preclinical Model | Compound | Key Findings |
|---|---|---|
| MRL/l mice (Lupus model) | 22-oxa-1α,25-dihydroxyvitamin D3 | Prolonged lifespan, reduced proteinuria, milder renal arteritis and arthritis, partial normalization of lymphocyte phenotypes. jst.go.jp |
| TNBS-induced colitis (IBD model) | 22-ene-25-oxa-vitamin D (ZK156979) | Reduced severity of colitis, decreased TNF-α and IFN-γ, increased IL-10 and IL-4. nih.gov |
Suppression of Lupus Nephritis Development in MRL/l Mice
Preclinical research has demonstrated the immunoregulatory effects of 22-Oxa-9,25-dihydroxyvitamin D3, also known as 22-oxa-1α,25-dihydroxyvitamin D3, in murine models of autoimmune disease. Studies utilizing MRL/Mp-lpr/lpr (MRL/l) mice, a strain that spontaneously develops autoimmune disorders resembling systemic lupus erythematosus (SLE), have shown significant therapeutic potential for this synthetic vitamin D3 analog.
Oral administration of 22-Oxa-9,25-dihydroxyvitamin D3 to MRL/l mice resulted in a notable extension of their average lifespan. direct-ms.orgnih.gov Furthermore, the compound significantly mitigated the development of lupus nephritis, a severe renal complication of SLE. direct-ms.orgnih.gov This was evidenced by a marked reduction in proteinuria in the treated group compared to untreated controls. direct-ms.orgnih.gov
Histopathological examinations of the kidneys revealed that pathological changes, such as renal arteritis and the formation of granulomas, were substantially less severe in mice receiving the compound. direct-ms.orgnih.gov Beyond the renal benefits, the treatment also led to a reduction in the severity of arthritis in the knee joints. direct-ms.orgnih.gov
Immunologically, 22-Oxa-9,25-dihydroxyvitamin D3 demonstrated a normalizing effect on the lymphocyte phenotypes in the thymus, lymph nodes, and spleen of the MRL/l mice. The lymphocyte profiles in treated animals more closely resembled those of young, healthy control animals. direct-ms.orgnih.gov These findings collectively suggest that 22-Oxa-9,25-dihydroxyvitamin D3 inhibits the progression of autoimmune disorders in this animal model. direct-ms.orgnih.gov
Table 1: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 in MRL/l Mice
| Parameter | Observation in Treated MRL/l Mice |
|---|---|
| Lifespan | Significantly prolonged |
| Proteinuria | Significantly reduced |
| Renal Pathology | Lighter renal arteritis and granuloma |
| Arthritis | Reduced severity in knee joints |
| Lymphocyte Phenotypes | Partially normalized in thymus, lymph nodes, and spleen |
Role in Other Animal Models of Autoimmunity
The immunomodulatory properties of 22-Oxa-9,25-dihydroxyvitamin D3 have been investigated in other preclinical models beyond lupus nephritis. One area of research has been its anti-inflammatory activity. In a study utilizing a carrageenin-induced inflammation model in rats, both oral and local administration of 22-Oxa-9,25-dihydroxyvitamin D3 demonstrated a significant suppressive effect on the formation of granulation tissue and the weight of exudate in the early phase of inflammation. This suggests that the compound possesses anti-inflammatory properties that could be beneficial in the acute stages of an inflammatory response.
The same study also showed that administration of the compound during the later stages of inflammation significantly suppressed the proliferation of granulation tissue and the increase in exudate. These results indicate that 22-Oxa-9,25-dihydroxyvitamin D3 is active in both the acute and proliferative phases of inflammation in this rat model.
While direct preclinical studies of 22-Oxa-9,25-dihydroxyvitamin D3 in other specific autoimmune disease models such as rheumatoid arthritis or multiple sclerosis are not extensively detailed in the currently available literature, its demonstrated anti-inflammatory and immunomodulatory effects in the lupus and carrageenin-induced inflammation models suggest a broader potential for its application in autoimmune and inflammatory conditions. This is further supported by clinical investigations into its use in human autoimmune diseases like rheumatoid arthritis.
Table 2: Anti-inflammatory Effects of 22-Oxa-9,25-dihydroxyvitamin D3 in Carrageenin-Induced Inflammation in Rats
| Phase of Inflammation | Effect of Treatment |
|---|---|
| Early Phase | Significant suppression of granulation tissue formation and exudate weight |
| Late Phase | Significant suppression of granulation tissue proliferation and exudate increase |
Preclinical Studies in Specific Disease Models Non Human
Oncology Models
Thyroid Cancer Cell Growth Inhibition (In Vitro and In Vivo Non-Human)
Research has explored the inhibitory effects of 22-Oxa-9,25-dihydroxyvitamin D3 on thyroid carcinoma. In vitro studies using the well-differentiated thyroid cancer cell line, NPA, demonstrated that this compound can inhibit cell proliferation in a dose-dependent manner. nih.govjst.go.jp This inhibitory action was linked to the suppression of c-myc mRNA, a gene involved in cell growth and proliferation. nih.govjst.go.jp The binding affinity of 22-Oxa-9,25-dihydroxyvitamin D3 to its receptor was found to be comparable to that of calcitriol (B1668218). nih.govjst.go.jp
However, the promising in vitro results were not replicated in in vivo models. nih.govjst.go.jp When NPA tumor cells were implanted in nude mice, administration of 22-Oxa-9,25-dihydroxyvitamin D3 did not produce a significant inhibitory effect on tumor growth, regardless of whether it was injected directly into the tumor or intraperitoneally. nih.gov It is noteworthy that the compound did not cause a remarkable hypercalcemic effect, a common side effect of vitamin D analogs. nih.gov
Table 1: In Vitro and In Vivo Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Thyroid Cancer
| Model System | Cell Line | Key Findings |
|---|---|---|
| In Vitro | NPA | Dose-dependent inhibition of cell proliferation. nih.govjst.go.jp |
| Suppression of c-myc mRNA. nih.govjst.go.jp | ||
| In Vivo | Nude mice with NPA tumor xenografts | No significant inhibition of tumor growth. nih.gov |
Breast Cancer Models (In Vitro and In Vivo Non-Human Xenografts)
The potential of 22-Oxa-9,25-dihydroxyvitamin D3 in breast cancer treatment has been investigated in both estrogen receptor (ER)-positive and ER-negative cell lines. In vitro, the compound inhibited the proliferation of ER-positive cell lines such as MCF-7, T-47D, and ZR-75-1, as well as ER-negative lines like MDA-MB-231 and BT-20. nih.gov The antiproliferative effect was observed in a time- and dose-dependent manner, with concentrations as low as 10⁻¹¹ M showing activity. nih.gov In MCF-7 cells, 22-Oxa-9,25-dihydroxyvitamin D3 was found to be approximately ten times more potent than calcitriol in inhibiting cell proliferation. nih.gov
In vivo studies using athymic mice with xenografts of the ER-negative MX-1 human breast carcinoma demonstrated significant antitumor effects. nih.gov Intratumoral administration of 22-Oxa-9,25-dihydroxyvitamin D3 markedly delayed tumor growth in a time- and dose-dependent fashion. nih.gov The antitumor effect was reported to be greater than that of adriamycin, and a combination of the two agents had an additive effect. nih.gov Importantly, both intratumoral and oral administration of 22-Oxa-9,25-dihydroxyvitamin D3 did not lead to an increase in serum calcium levels in the animals. nih.gov
Table 2: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Breast Cancer Models
| Model System | Cell Lines/Xenograft | Key Findings |
|---|---|---|
| In Vitro | MCF-7, T-47D, ZR-75-1 (ER+) | Dose- and time-dependent inhibition of proliferation. nih.gov |
| MDA-MB-231, BT-20 (ER-) | Inhibition of proliferation. nih.gov | |
| In Vivo | Athymic mice with MX-1 xenografts (ER-) | Delayed tumor growth with intratumoral and oral administration. nih.gov |
Pancreatic Cancer Cell Lines and Xenografts
The antiproliferative activity of 22-Oxa-9,25-dihydroxyvitamin D3 has been evaluated in various pancreatic cancer cell lines. In vitro studies showed that it markedly inhibited the proliferation of three out of nine pancreatic cancer cell lines, causing a G1 phase cell cycle arrest. nii.ac.jpnih.gov This growth inhibition was associated with the upregulation of the cyclin-dependent kinase inhibitors p21 and p27 in responsive cells. nii.ac.jpnih.gov The appearance of numerous domes, a characteristic of cell differentiation, was also observed. nii.ac.jpnih.gov The responsiveness of the cell lines appeared to be linked to the presence of abundant and functional vitamin D receptors (VDR). nii.ac.jpnih.gov However, one cell line, Hs 766T, which was non-responsive, still had high receptor content without any apparent mutations, suggesting other factors may influence sensitivity. nii.ac.jpnih.gov
In vivo, 22-Oxa-9,25-dihydroxyvitamin D3 demonstrated a more significant inhibition of BxPC-3 xenograft growth in athymic mice compared to calcitriol, and importantly, it did not induce hypercalcemia. nii.ac.jpnih.govnih.gov These findings suggest that 22-Oxa-9,25-dihydroxyvitamin D3 could be a promising agent for pancreatic cancer therapy due to its potent antiproliferative effects and lower toxicity profile. nii.ac.jp
Table 3: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Pancreatic Cancer Models
| Model System | Cell Lines/Xenograft | Key Findings |
|---|---|---|
| In Vitro | Various pancreatic cancer cell lines (3 out of 9 responsive) | Marked inhibition of proliferation. nii.ac.jpnih.gov |
| G1 phase cell cycle arrest. nii.ac.jpnih.gov | ||
| Upregulation of p21 and p27 in responsive cells. nii.ac.jpnih.gov | ||
| In Vivo | Athymic mice with BxPC-3 xenografts | Significant inhibition of tumor growth. nii.ac.jpnih.govnih.gov |
Lung Cancer Metastasis Models (In Vivo Non-Human)
The efficacy of 22-Oxa-9,25-dihydroxyvitamin D3 against lung cancer metastasis has been studied in vivo. oup.com In a model using C57BL/6 mice injected with green fluorescent protein-transfected Lewis lung carcinoma (LLC-GFP) cells, treatment with this compound markedly decreased the total number of lung metastases and lung weight. oup.com This effect was observed without causing hypercalcemia, a significant advantage over calcitriol. oup.com
The mechanism behind this anti-metastatic effect appears to involve the inhibition of angiogenesis and the modulation of factors involved in tumor invasion. In vitro experiments with LLC-GFP cells showed that 22-Oxa-9,25-dihydroxyvitamin D3 reduced the expression of matrix metalloproteinase (MMP)-2, MMP-9, vascular endothelial growth factor (VEGF), and parathyroid hormone-related protein. oup.com Furthermore, in an angiogenesis assay, the compound reduced tumor cell-induced and basic fibroblast growth factor-induced angiogenesis. oup.com Studies in VDR null mutant mice demonstrated that the compound could directly inhibit the metastatic activity of LLC-GFP cells in a dose-dependent manner, highlighting a direct effect on the cancer cells. oup.com
Table 4: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Lung Cancer Metastasis
| Model System | Cell Line | Key Findings |
|---|---|---|
| In Vivo | C57BL/6 mice with LLC-GFP cells | Markedly decreased number of lung metastases and lung weight. oup.com |
| No induction of hypercalcemia. oup.com | ||
| VDR null mutant mice with LLC-GFP cells | Direct, dose-dependent inhibition of metastatic activity. oup.com | |
| In Vitro | LLC-GFP cells | Reduced expression of MMP-2, MMP-9, VEGF, and PTHrP. oup.com |
Myeloid Leukemia Cell Differentiation Models
22-Oxa-9,25-dihydroxyvitamin D3 has demonstrated a potent ability to induce differentiation in myeloid leukemia cells. In studies with the human promyelocytic leukemia cell line HL-60, treatment with this compound induced monocytic differentiation. nih.gov A combination of 22-Oxa-9,25-dihydroxyvitamin D3 and vitamin K2 was found to synergistically enhance cell differentiation in HL-60 cells. nih.gov This combination also showed a pronounced induction of differentiation in primary cultured acute myeloid leukemia cells from four out of six cases in vitro. nih.gov Interestingly, while promoting differentiation, the presence of 22-Oxa-9,25-dihydroxyvitamin D3 suppressed the apoptosis (programmed cell death) that is typically induced by vitamin K2 in HL-60 cells, suggesting an inverse regulation between monocytic differentiation and apoptosis induction in this context. nih.gov The potent differentiation-inducing ability of this compound, coupled with a much lower risk of inducing hypercalcemia compared to calcitriol, positions it as a potential candidate for differentiation-based therapy for acute myeloid leukemias. nih.gov
Table 5: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Myeloid Leukemia Cells
| Cell Line | Key Findings |
|---|---|
| HL-60 | Induces monocytic differentiation. nih.gov |
| Synergistically enhances differentiation when combined with vitamin K2. nih.gov | |
| Suppresses vitamin K2-induced apoptosis. nih.gov |
Prostate Cancer Cell Line Studies
The effects of vitamin D compounds on prostate cancer have been a significant area of research. Human prostate cancer cell lines, including LNCaP, DU-145, and PC-3, have been shown to possess specific receptors for 1,25-dihydroxyvitamin D3 (VDR), the active form of vitamin D. nih.gov Treatment with 1,25-dihydroxyvitamin D3 has been demonstrated to inhibit the proliferation of LNCaP and PC-3 cell lines and to stimulate the secretion of prostate-specific antigen (PSA) by LNCaP cells, indicating a differentiating action. nih.gov While direct studies focusing solely on 22-Oxa-9,25-dihydroxyvitamin D3 in these specific prostate cancer cell lines are part of the broader research into vitamin D analogs, the foundational work with calcitriol has established the rationale for exploring less calcemic analogs. The expression of VDR in these cells provides a target for vitamin D compounds. nih.gov Furthermore, 1,25-dihydroxyvitamin D3 has been shown to down-regulate the expression of prostate-specific membrane antigen (PSMA) in LNCaP cells, an antigen whose expression correlates with prostate cancer grade. houstonmethodist.org
Table 6: Foundational Findings for Vitamin D Compounds in Prostate Cancer Cell Lines
| Cell Line | Key Findings for Vitamin D Compounds (primarily 1,25-dihydroxyvitamin D3) |
|---|---|
| LNCaP, DU-145, PC-3 | Presence of specific Vitamin D Receptors (VDR). nih.gov |
| LNCaP, PC-3 | Inhibition of cell proliferation. nih.gov |
| LNCaP | Stimulation of Prostate-Specific Antigen (PSA) secretion. nih.gov |
Lupus Nephritis in MRL/l Mice
The MRL/Mp-lpr/lpr (MRL/l) mouse is a well-established model for spontaneously developing autoimmune disorders, particularly lupus nephritis. Research into the effects of 22-Oxa-1α,25-dihydroxyvitamin D3 (Maxacalcitol) in these mice has demonstrated notable immunoregulatory properties. nih.gov
Oral administration of the compound resulted in a significant extension of the average lifespan and a marked reduction in proteinuria, a key indicator of kidney damage. nih.gov Histopathological analysis of the kidneys showed that conditions like renal arteritis were significantly lighter in the group treated with the compound compared to the untreated control group. nih.gov Beyond the kidneys, pathological conditions in the knee joints, such as granuloma or arthritis, were also less severe in the treated mice. nih.gov
Furthermore, the compound induced a partial normalization of lymphocyte phenotypes in the thymus, lymph nodes, and spleen, making them more similar to those of young, healthy control animals. nih.gov These findings collectively suggest that 22-Oxa-9,25-dihydroxyvitamin D3 can inhibit the development of lupus nephritis in the MRL/l mouse model. nih.gov The MRL/lpr mouse model is universally acknowledged for its spontaneous development of lupus nephritis, characterized by high levels of autoantibodies and circulating immune complexes. nih.gov
Table 1: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 in MRL/l Mice
| Parameter | Observation in Treated Group | Reference |
|---|---|---|
| Average Lifespan | Significantly prolonged | nih.gov |
| Proteinuria | Significantly reduced | nih.gov |
| Renal Arteritis | Pathological condition was lighter | nih.gov |
| Knee Joint Arthritis | Pathological condition was lighter | nih.gov |
Other T-cell Mediated Diseases in Animal Models
The immunomodulatory effects of vitamin D analogues extend to other T-cell mediated autoimmune diseases. For instance, studies using the parent compound, 1,25-dihydroxyvitamin D3, have shown potent immunosuppressive activity in vivo. In a murine model of experimental autoimmune encephalomyelitis (EAE), a primary T-cell-mediated disease, administration of 1,25-dihydroxyvitamin D3 significantly prevented the development of acute paralysis and inhibited the associated histopathologic lesions of the central nervous system. nih.gov This treatment also successfully abrogated the expected rise in antibody titer to myelin basic protein. nih.gov These results highlight the potential for vitamin D compounds to modulate cell-mediated autoimmune responses. nih.gov The partial normalization of lymphocyte populations in MRL/l mice treated with 22-Oxa-9,25-dihydroxyvitamin D3 further supports its role in modulating T-cell activity. nih.gov
Bone Metabolism Research in Animal Models (Focus on Cellular/Molecular Mechanisms)
Differential Effects on Calcium and Phosphate (B84403) Metabolism in Rats
The in vivo effects of 22-Oxa-1α,25-dihydroxyvitamin D3 (referred to as OCT) on bone mineral metabolism were studied in normal male Sprague-Dawley rats. nih.gov A high dose of the compound was found to increase serum ionized calcium and decrease serum parathyroid hormone (PTH). nih.gov In contrast, a low dose of the compound still resulted in decreased serum PTH but did not significantly alter serum ionized calcium levels. nih.gov These findings suggest that the regulation of circulating 1,25(OH)2D3 concentrations by dietary calcium or phosphate primarily occurs at the production level rather than by altering the elimination rate in vitamin D-replete rats. nih.gov However, vitamin D status itself appears to influence the elimination rate of 1,25(OH)2D3. nih.gov Despite the effects on serum markers, tibial bone histomorphometry did not show significant differences between the treated and control groups, indicating minimal direct effects of this analogue on bone metabolism in these normal rats. nih.gov
Table 2: Effects of 22-Oxa-9,25-dihydroxyvitamin D3 on Serum Parameters in Rats
| Treatment Group | Serum Ionized Calcium | Serum Parathyroid Hormone (PTH) | Serum Bone Gla Protein (Osteocalcin) | Reference |
|---|---|---|---|---|
| High-Dose OCT | Increased (P < 0.05) | Decreased (P < 0.05) | Increased on days 7 and 28 (P < 0.05) | nih.gov |
| Low-Dose OCT | No significant change | Decreased (P < 0.05) | Not specified | nih.gov |
Effects on Osteocalcin (B1147995) Synthesis in Human Osteosarcoma Cells (In Vitro)
In vitro studies using the human osteosarcoma cell line MG-63 have provided insight into the molecular mechanisms of 22-Oxa-9,25-dihydroxyvitamin D3. The compound was found to bind to the 1,25-dihydroxyvitamin D receptors and regulate the receptor's mRNA levels in a manner similar to the natural ligand, 1,25(OH)2D3. nih.gov This receptor-mediated process leads to the induction of osteocalcin synthesis and an increase in the activity of alkaline phosphatase in the MG-63 cells. nih.gov The action of 22-Oxa-9,25-dihydroxyvitamin D3 on these bone markers was identical to that of 1,25(OH)2D3, confirming its function through the established vitamin D receptor pathway in these cells. nih.gov
Interaction with Bone Metabolism in Organ Culture
Studies on embryonic chick long-bone explants in organ culture have been used to assess the direct effects of vitamin D metabolites on bone. When these prelabeled bone explants were treated with vitamin D compounds, a significant release of calcium-45 into the medium was observed, indicating bone resorption. nih.gov In these models, 1,25-dihydroxyvitamin D3 was found to be a more potent bone-resorbing agent than 25-hydroxyvitamin D3 at all tested concentrations. nih.gov Furthermore, primary cultures of normal human bone-derived cells have been shown to metabolize 25-hydroxyvitamin D3 into both 1,25-dihydroxyvitamin D3 and 24,25-dihydroxyvitamin D3, demonstrating that bone cells themselves can produce the active form of vitamin D. nih.gov The activity of the enzymes responsible for this conversion can be regulated; for instance, the 1-hydroxylase is inhibited by 1,25(OH)2D3, while the 24-hydroxylase is enhanced. nih.gov
Mechanistic Basis for Differential Activity Comparative Studies
Comparative Analysis with 1,25-dihydroxyvitamin D3
The functional divergence between 22-Oxa-9,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 is rooted in their interactions with the vitamin D receptor (VDR), their influence on target gene expression, and the structural features that govern their biological behavior.
Relative Potencies in VDR Binding and Transcriptional Activity
While both compounds exert their effects through the VDR, their binding affinities differ. Research using chick embryonic intestinal receptors has shown that 22-Oxa-9,25-dihydroxyvitamin D3 has a binding affinity for the VDR that is approximately 8-fold lower than that of 1,25-dihydroxyvitamin D3. nih.gov Despite this reduced affinity, it demonstrates comparable, and in some cases potent, transcriptional activity on specific target genes. For instance, in normal human monocytes, both sterols show similar potency in inducing the expression of genes responsible for vitamin D degradation, such as that for the enzyme CYP24A1. nih.gov Furthermore, both compounds have been shown to be effective in preventing the decrease in VDR content in the parathyroid glands of uremic rats, suggesting a similar ability to regulate VDR gene expression in this tissue.
| Compound | Relative Binding Affinity for Vitamin D Receptor (VDR) | Relative Binding Affinity for Vitamin D-Binding Protein (DBP) |
|---|---|---|
| 1,25-dihydroxyvitamin D3 (Calcitriol) | 100% | 100% |
| 22-Oxa-9,25-dihydroxyvitamin D3 (Maxacalcitol) | ~12.5% (1/8th of Calcitriol) nih.gov | ~0.17% (1/600th of Calcitriol) nih.gov |
Distinct Time Courses of Target Gene Induction (e.g., CYP24A1)
A key target gene for vitamin D compounds is CYP24A1, which encodes the 24-hydroxylase enzyme responsible for the catabolism of both 1,25-dihydroxyvitamin D3 and its analogs. The induction of CYP24A1 serves as a negative feedback mechanism. wikipedia.org Both 1,25-dihydroxyvitamin D3 and 22-Oxa-9,25-dihydroxyvitamin D3 induce their own metabolism by stimulating the C24-hydroxylation pathway. nih.govnih.gov Studies in cultured parathyroid cells have indicated that the rate of degradation of 22-Oxa-9,25-dihydroxyvitamin D3 is slightly greater than that of 1,25-dihydroxyvitamin D3, suggesting a more rapid induction or a more efficient utilization by the catabolic machinery it induces. nih.gov While direct comparative time-course studies are limited, the data implies that 22-Oxa-9,25-dihydroxyvitamin D3 may have a shorter biological half-life in certain target cells due to this efficient, self-induced catabolism. nih.gov
Structural Determinants of Differential Biological Activity
The primary structural difference between 22-Oxa-9,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3 is the substitution of a carbon atom at the 22-position in the side chain with an oxygen atom. nih.gov This seemingly minor alteration is the principal determinant of its unique biological profile. This change profoundly reduces the molecule's affinity for the vitamin D-binding protein (DBP) in the plasma. nih.govnih.gov This altered side-chain conformation is believed to be less favorable for interaction with the DBP binding pocket, while still permitting effective, albeit slightly reduced, interaction with the ligand-binding pocket of the VDR. This dichotomy in binding affinities is central to its reduced calcemic effects.
Factors Contributing to Reduced Calcemic Activity in Preclinical Models
The significantly lower tendency of 22-Oxa-9,25-dihydroxyvitamin D3 to cause hypercalcemia compared to 1,25-dihydroxyvitamin D3 is a key therapeutic advantage and can be attributed to its distinct pharmacokinetic properties observed in animal models.
Implications for Specificity of Action in Research Models
The unique biological profile of 22-Oxa-9,25-dihydroxyvitamin D3, also known as 22-oxacalcitriol (OCT), stems from its differential interaction with key proteins in the vitamin D endocrine system. Research models have demonstrated that the specificity of its action is largely determined by its significantly reduced affinity for the vitamin D-binding protein (DBP) in plasma, coupled with a retained, albeit slightly lower, affinity for the nuclear vitamin D receptor (VDR). nih.gov
The substitution of a carbon atom with an oxygen atom at position 22 in the side chain is the critical modification responsible for this differential activity. nih.gov This structural change dramatically decreases its binding to DBP. In one study, the binding affinity of 22-Oxa-9,25-dihydroxyvitamin D3 for rat plasma DBP was approximately 600 times lower than that of the endogenous hormone, 1α,25-dihydroxyvitamin D3 (calcitriol). nih.gov Consequently, while calcitriol (B1668218) is primarily transported in the bloodstream bound to DBP, 22-Oxa-9,25-dihydroxyvitamin D3 is transported by lipoproteins. nih.gov This altered transport mechanism is believed to lead to faster clearance from the circulation and potentially different tissue distribution, contributing to its lower calcemic effects.
Conversely, 22-Oxa-9,25-dihydroxyvitamin D3 maintains a functionally significant affinity for the VDR, the key mediator of vitamin D's genomic actions. Its binding potency to the chick embryonic intestinal receptor was found to be about one-eighth of that of calcitriol. nih.gov This allows it to effectively bind to the VDR in target tissues and regulate gene transcription. nih.govdntb.gov.ua For instance, it has been shown to suppress parathyroid hormone (PTH) synthesis and secretion, a VDR-mediated effect, with significantly less impact on serum calcium levels compared to calcitriol. nih.govresearchgate.net This dissociation between calcemic activity and other VDR-mediated actions, such as the regulation of cell differentiation and proliferation, underpins its specific therapeutic applications in research models and clinical settings for conditions like secondary hyperparathyroidism and psoriasis. nih.govresearchgate.net
Structure-Activity Relationships for Non-Calcemic Effects
The development of vitamin D analogs with selective, non-calcemic actions is a primary goal in medicinal chemistry. The structure-activity relationships (SAR) reveal that modifications to the side chain and the A-ring of the vitamin D molecule are pivotal in modulating its biological profile. nih.govnih.gov
Side Chain Modifications and Their Impact on Biological Profiles
The side chain of the vitamin D molecule is a critical determinant of its interaction with both the VDR and DBP. nih.govacs.org Modifications in this region can profoundly alter an analog's biological activity, leading to compounds with dissociated effects, such as potent anti-proliferative or immunomodulatory activity with low calcemic potential. nih.gov
The introduction of an oxygen atom at C-22 to create 22-Oxa-9,25-dihydroxyvitamin D3 is a prime example of a strategic side chain modification. This change significantly impacts its binding to plasma DBP, a key factor in its reduced calcemic profile. nih.gov The lower affinity for DBP results in a shorter plasma half-life and altered biodistribution, thereby reducing its effect on intestinal calcium absorption and bone calcium mobilization, the primary drivers of calcemic activity. nih.govyoutube.com
Despite this, the modified side chain still fits effectively within the ligand-binding pocket of the VDR, allowing the analog to elicit specific gene regulatory responses. nih.govnih.gov Research has shown that analogs with various side chain modifications can retain the ability to induce cell differentiation or inhibit proliferation in cancer cell lines while exhibiting 10 to 100 times less calcemic activity than the natural hormone, calcitriol. researchgate.net The table below summarizes the comparative binding affinities of 22-Oxa-9,25-dihydroxyvitamin D3, illustrating the impact of its side chain modification.
| Compound | Relative Binding Affinity for VDR¹ | Relative Binding Affinity for DBP¹ | Key Biological Effect |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100% | 100% | Strong calcemic and cell differentiation activity |
| 22-Oxa-9,25-dihydroxyvitamin D3 (OCT) | ~12.5% | ~0.17% | Suppresses PTH with low calcemic activity |
| ¹ Data derived from comparative studies with chick intestinal receptor and rat plasma DBP. nih.gov |
A-Ring Modifications and Their Influence on VDR-Mediated Actions
The A-ring of the vitamin D molecule, which contains the critical 1α-hydroxyl group, is essential for high-affinity binding to the VDR and subsequent transcriptional activation. nih.govnih.gov Modifications to the A-ring can influence the stability of the VDR-ligand complex and the conformation of the receptor, thereby modulating the biological response. nih.govnih.gov
A large number of analogs have been synthesized with modifications at the C-2 position of the A-ring. acs.orgnih.gov These substitutions can enhance the potency and selectivity of the analog. For instance, introducing a 2α-methyl group can increase receptor affinity, leading to enhanced VDR antagonism in certain contexts. nih.gov Conversely, other C-2 substitutions can result in analogs with potent cell-differentiating activity but reduced calcemic effects. acs.org Specifically, 2α-substitutions are generally more potent than 2β-substitutions. acs.org
Combining A-ring modifications with changes in the side chain is a common strategy to fine-tune the biological profile of vitamin D analogs. For example, 19-nor analogs, which lack the C-19 methylene (B1212753) group and thus have a modified A-ring structure, are known to have reduced hypercalcemic effects. nih.gov When these A-ring modifications are paired with specific side chains, the resulting compounds can become highly selective agonists for the VDR, demonstrating tissue- and gene-selective responses. nih.gov This approach allows for the development of compounds that can, for example, strongly inhibit the proliferation of cancer cells while having minimal impact on calcium homeostasis. nih.govnih.gov The interaction between the A-ring and the VDR is crucial for the receptor to adopt the transcriptionally active conformation. nih.gov
| Modification Type | Example of Modification | Influence on VDR-Mediated Actions |
| A-Ring | C-2α substitution (e.g., 2α-methyl) | Can increase VDR affinity and enhance antagonistic or agonistic activity. acs.orgnih.gov |
| A-Ring | 19-nor (removal of C-19) | Generally reduces calcemic activity; potency can be restored or enhanced with other modifications. nih.gov |
| Side Chain | 22-oxa | Drastically reduces DBP binding, lowering calcemic potential while retaining VDR-mediated non-calcemic effects. nih.govresearchgate.net |
| Combination | 19-nor and C-2 substitution | Can create potent inducers of gene activity with reduced effects on bone and intestine. nih.gov |
Future Research Directions and Research Tool Applications
Elucidation of Unexplored Signaling Pathways
While the primary mechanism of action for 22-oxacalcitriol is through the Vitamin D Receptor (VDR), a ligand-dependent transcription factor, the full spectrum of its downstream signaling effects remains an active area of investigation. Future research should prioritize the elucidation of signaling pathways beyond the well-established VDR-mediated genomic pathway.
One key area of interest is the crosstalk between VDR and other signaling cascades. For instance, studies have shown that 22-oxacalcitriol can modulate the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, which is crucial in fibrosis. nih.govresearchgate.netnih.govcsic.es Future investigations could explore how 22-oxacalcitriol influences other growth factor pathways, such as those initiated by Epidermal Growth Factor (EGF), which are often dysregulated in cancer. oup.com Understanding the molecular nodes of interaction between VDR, co-activators, co-repressors, and components of other signaling pathways will be critical.
Furthermore, the potential for 22-oxacalcitriol to mediate non-genomic, rapid-action signaling warrants deeper exploration. These rapid responses, which are independent of gene transcription, may involve the activation of intracellular signaling molecules like MAP kinases and changes in cytosolic calcium levels. oup.com Investigating whether 22-oxacalcitriol can differentially activate these non-genomic pathways compared to calcitriol (B1668218) could reveal novel mechanisms for its selective biological effects.
Application as a Research Probe for VDR-Mediated Biology
The distinct biological profile of 22-oxacalcitriol makes it an invaluable research probe for dissecting VDR-mediated biology. Its reduced calcemic activity allows for in vivo studies at concentrations that would be toxic with calcitriol, enabling a clearer understanding of the non-calcemic functions of VDR activation. nih.govaacrjournals.org
As a research tool, 22-oxacalcitriol can be used to:
Differentiate between calcemic and non-calcemic VDR functions: By comparing the cellular and physiological responses to calcitriol and 22-oxacalcitriol, researchers can isolate and study the VDR-mediated effects that are independent of systemic calcium regulation.
Investigate VDR's role in disease models: Its favorable safety profile makes it ideal for long-term studies in animal models of chronic diseases like cancer, autoimmune disorders, and fibrosis, without the confounding variable of hypercalcemia. nih.govnih.govoncotarget.com
Probe VDR structure-function relationships: The substitution of an oxygen atom at the C22 position alters the side-chain conformation, which in turn affects its interaction with the VDR and Vitamin D Binding Protein (DBP). researchgate.net Studying these interactions can provide insights into the structural requirements for selective VDR modulation.
Development of Further Analogs Based on the 22-Oxa Scaffold
The success of 22-oxacalcitriol has spurred the development of a new generation of vitamin D analogs built upon the 22-oxa scaffold. The goal of these synthetic efforts is to further refine the therapeutic window by enhancing specific biological activities while minimizing others.
Future analog development could focus on:
Tissue-specific targeting: Modifying the side chain or the A-ring of the 22-oxa structure could alter tissue distribution and cellular uptake, potentially leading to analogs with enhanced activity in specific target organs like the skin, colon, or immune cells.
Improved metabolic stability: While the rapid metabolism of 22-oxacalcitriol contributes to its low calcemic potential, for certain applications, analogs with increased metabolic stability and a longer duration of action might be desirable. bohrium.com
"Antedrug" development: Creating analogs that are active at the target site but are rapidly metabolized to inactive forms upon entering systemic circulation could further enhance safety for topical or localized applications. bohrium.com
Integration with Omics Technologies (e.g., Transcriptomics, Proteomics) to Map Cellular Responses
To gain a comprehensive understanding of the cellular responses to 22-oxacalcitriol, its integration with "omics" technologies is essential. Transcriptomic studies, such as microarray and RNA-sequencing, can provide a global view of the genes regulated by 22-oxacalcitriol in different cell types. nih.govnih.gov This can help identify novel target genes and pathways responsible for its diverse biological effects.
Proteomic analyses can complement transcriptomic data by identifying changes in protein expression and post-translational modifications induced by 22-oxacalcitriol. This can reveal key effector proteins and signaling networks that are modulated by the compound. nih.gov Metabolomic studies could further elucidate the impact of 22-oxacalcitriol on cellular metabolism. The integration of these multi-omics datasets will be crucial for constructing a complete picture of the compound's mechanism of action and for identifying potential biomarkers of response.
Advanced Preclinical Model Systems for Mechanistic Studies
To further probe the mechanisms of action of 22-oxacalcitriol, the use of advanced preclinical model systems is imperative. While traditional cell culture and animal models have been informative, more sophisticated models can provide deeper insights.
Future research should leverage:
Three-dimensional (3D) organoid cultures: These models more accurately recapitulate the complex architecture and cellular heterogeneity of tissues, providing a more physiologically relevant system to study the effects of 22-oxacalcitriol on tissue development, homeostasis, and disease.
Genetically engineered mouse models (GEMMs): Mice with specific genetic modifications, such as conditional knockout of VDR in particular cell types or knock-in of VDR mutants, can be invaluable for dissecting the cell-specific roles of VDR in mediating the effects of 22-oxacalcitriol.
Humanized mouse models: Mice engrafted with human immune cells or tumors can provide a more accurate platform to evaluate the immunomodulatory and anti-cancer effects of 22-oxacalcitriol in a human context. nih.gov
Zebrafish models: The optical transparency and rapid development of zebrafish larvae make them an excellent in vivo system for studying the effects of 22-oxacalcitriol on developmental processes, such as angiogenesis. oncotarget.comnih.gov
Q & A
Basic: What are the primary molecular targets and mechanisms of 22-Oxa-9,25-dihydroxyvitamin D3 in cancer models?
Answer:
22-Oxa-9,25-dihydroxyvitamin D3 exerts anti-cancer effects by modulating key pathways involved in metastasis and angiogenesis. In Lewis lung carcinoma (LLC) models, it suppresses matrix metalloproteinases (MMP-2 and MMP-9), vascular endothelial growth factor (VEGF), and parathyroid hormone-related protein (PTHrP), which are critical for tumor invasion and vascularization . Unlike 1α,25-dihydroxyvitamin D3, this analog maintains normocalcemia in vivo, making it suitable for prolonged therapeutic studies. Mechanistically, its activity is partially dependent on the vitamin D receptor (VDR), as shown in VDR-knockout mice, where direct inhibition of cancer cell metastasis persists despite host VDR absence .
Advanced: How can researchers mitigate hypercalcemia in preclinical studies of vitamin D analogs, and why is 22-Oxa-9,25-dihydroxyvitamin D3 advantageous?
Answer:
Hypercalcemia is a major limitation of 1α,25-dihydroxyvitamin D3. To address this, 22-Oxa-9,25-dihydroxyvitamin D3 was designed with a 22-oxa modification, reducing its calcemic activity while retaining anti-cancer efficacy. In C57BL/6 mice, osmotic minipumps delivering 22-Oxa-9,25-dihydroxyvitamin D3 maintained normocalcemia over 1α,25-dihydroxyvitamin D3, which induced hypercalcemia under identical conditions . Researchers should monitor serum calcium via ion-selective electrodes or colorimetric assays and use VDR-knockout models to isolate VDR-independent effects. This analog’s reduced calcemic liability enables higher dosing and longer treatment windows in metastasis studies .
Basic: What enzymatic pathways metabolize 22-Oxa-9,25-dihydroxyvitamin D3, and how do they differ from endogenous vitamin D3 metabolites?
Answer:
Like endogenous vitamin D3, 22-Oxa-9,25-dihydroxyvitamin D3 undergoes hydroxylation by cytochrome P450 enzymes (e.g., CYP24A1 and CYP27B1). However, the 22-oxa substitution alters its metabolic stability and affinity for these enzymes. For example, CYP24A1-mediated 24-hydroxylation, a key catabolic step for 1α,25-dihydroxyvitamin D3, is less efficient for this analog, prolonging its half-life . Analytical methods such as LC-MS/MS can distinguish its metabolites from endogenous 24,25-dihydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3, enabling precise pharmacokinetic profiling .
Advanced: What experimental models are optimal for studying the anti-angiogenic effects of 22-Oxa-9,25-dihydroxyvitamin D3, and what are their limitations?
Answer:
In vitro models:
- Endothelial tube formation assays using human umbilical vein endothelial cells (HUVECs) to quantify VEGF inhibition.
- Co-culture systems with cancer cells (e.g., LLC-GFP) to assess paracrine suppression of angiogenesis .
In vivo models:
- Subcutaneous Matrigel plugs with basic fibroblast growth factor (bFGF) to measure neovascularization.
- Orthotopic/metastatic lung cancer models (e.g., intravenous LLC-GFP injection in mice) to evaluate metastasis suppression .
Limitations:
- Species-specific differences in VDR binding affinity may reduce translational relevance.
- Tumor microenvironment heterogeneity in xenografts may not fully replicate human pathophysiology.
Basic: How does the 22-oxa structural modification influence receptor binding and biological activity compared to 1α,25-dihydroxyvitamin D3?
Answer:
The 22-oxa substitution introduces an oxygen atom in the side chain, altering the molecule’s conformational flexibility and reducing its affinity for the VDR ligand-binding domain. This structural change diminishes calcemic activity while preserving anti-proliferative and anti-angiogenic effects. Synthetic studies show that 22-oxa analogs retain 10–30% of the transcriptional activity of 1α,25-dihydroxyvitamin D3 but exhibit 10-fold lower hypercalcemic potential in vivo . Computational docking and X-ray crystallography are critical tools for rational design of such analogs .
Advanced: How do tissue-specific variations in vitamin D hydroxylase expression impact the efficacy of 22-Oxa-9,25-dihydroxyvitamin D3?
Answer:
Extrarenal tissues (e.g., macrophages, lung epithelium) express CYP27B1, enabling local activation of vitamin D analogs. However, 22-Oxa-9,25-dihydroxyvitamin D3’s resistance to CYP24A1-mediated degradation enhances its bioavailability in these tissues. For example, in lung cancer models, prolonged exposure to this analog suppresses MMP-9 and VEGF in tumor cells, independent of systemic calcium regulation . Researchers should profile hydroxylase expression (via qPCR or immunohistochemistry) in target tissues to predict metabolic activation and optimize dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
